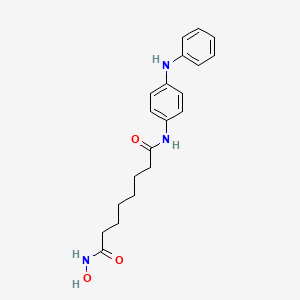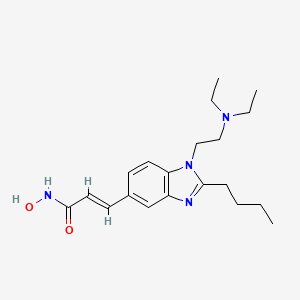
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide” is a derivative of metronidazole, an anti-anaerobic bacteria and anti-infusorium agent . It is a synthetic product produced through extractive chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . A new library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives were synthesized and characterized by EI-MS and 1H NMR .Molecular Structure Analysis
The imidazole rings of the molecule are essentially planar, with a dihedral angle between them . The nitro groups are oriented at specific angles with respect to the imidazole rings .Chemical Reactions Analysis
The compound has been characterized by EI-MS and 1H NMR, and screened for their α-amylase inhibitory activity . The nitro groups are oriented at specific angles with respect to the imidazole rings .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.25 g/mol . It is an analytical standard with an assay of ≥97.5% (GC), and it has a limited shelf life .Scientific Research Applications
Electrochemical behavior: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide, studied as tinidazole, exhibits two irreversible cathodic waves in aqueous solutions, related to four-electron and two-electron electrode reactions. At higher pH, these waves merge into a single wave for a six-electron reaction (Fonseca et al., 1993).
α-Amylase inhibitory activity: A study synthesized a library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives and screened them for α-amylase inhibitory activity. Some derivatives exhibited significant activity, with a notable structure-activity relationship (Taha et al., 2017).
Use in hypoxia-activated prodrugs: The compound was employed in the design of hypoxia-activated prodrugs by conjugating it with SN-38, an active metabolite of the anticancer drug irinotecan. This study aimed at developing selective antitumor agents (Jin et al., 2017).
Antifungal and antibacterial properties: Various derivatives of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide have been synthesized and evaluated for in vitro antibacterial and antifungal activity, demonstrating effectiveness against certain bacteria and fungi (Günay et al., 1999).
β-Glucuronidase inhibitory activity: In another study, derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate were synthesized and evaluated for β-glucuronidase inhibitory activity. Most derivatives showed good inhibition, with compounds having electron-withdrawing groups displaying better activity (Salar et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSMSXHPIYIKIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383370-92-0 |
Source


|
| Record name | DTP-348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383370920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DTP-348 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DTP-348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HB46A9CNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of DTP348?
A: DTP348 is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) [, , ]. This enzyme is overexpressed in many types of solid tumors and plays a crucial role in regulating pH within the tumor microenvironment. By inhibiting CA IX, DTP348 disrupts this pH balance, leading to increased acidity and potentially hindering tumor growth and survival [, ].
Q2: How does the structure of DTP348 contribute to its activity?
A: While specific structure-activity relationship (SAR) studies for DTP348 are not detailed in the provided abstracts, it's known that its nitroimidazole moiety plays a role in sensitizing hypoxic tumor cells to radiation []. Additionally, as a sulfamide-based inhibitor, it likely interacts directly with the catalytic zinc ion within the CA IX active site, similar to other CA IX inhibitors [, ]. Further research on SAR would be valuable to understand how modifications to the DTP348 structure could impact its potency and selectivity.
Q3: What preclinical evidence supports the potential of DTP348 as an anticancer agent?
A: In vitro studies have demonstrated that DTP348 effectively inhibits CA IX activity in the nanomolar range and reduces extracellular acidification in hypoxic conditions []. Furthermore, research using zebrafish embryos showed that DTP348 displayed an IC50 of 19.26 ± 1.97 µM in inhibiting human CA IX activity in vivo []. While further research is necessary, these findings highlight the potential of DTP348 as a therapeutic agent for targeting CA IX in cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

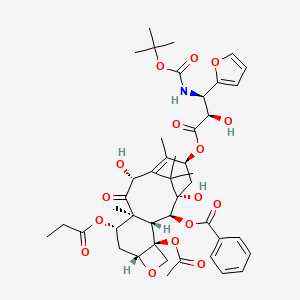
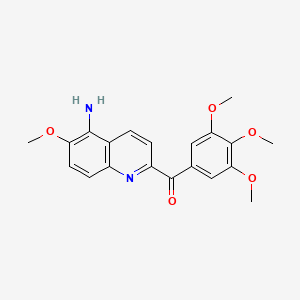

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)
![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)
![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)
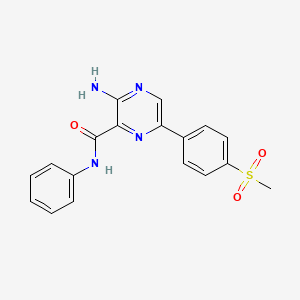

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)
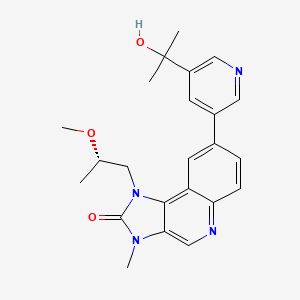
![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)
